molecular formula C13H10FNO2 B178674 2-fluoro-N-(4-hydroxyphenyl)benzamide CAS No. 198879-79-7

2-fluoro-N-(4-hydroxyphenyl)benzamide

Cat. No.: B178674
CAS No.: 198879-79-7
M. Wt: 231.22 g/mol
InChI Key: AKKFSDWDYOTCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(4-hydroxyphenyl)benzamide is a fluorinated benzanilide derivative that serves as a key scaffold in medicinal chemistry research. This compound is of significant interest in the development of novel therapeutic agents, particularly in the fields of antiviral and antimicrobial research. Its core structure is recognized for its versatile pharmacological potential . Recent studies highlight its direct relevance in virology. Research indicates that closely related derivatives, such as 4-cyclopropyl-2-fluoro-N-(4-hydroxyphenyl)benzamide (YZ51), demonstrate a novel mechanism of action by targeting the human ribonucleotide reductase M2 (RRM2) protein . RRM2 is a crucial host enzyme for DNA synthesis, and inhibiting it can block the replication of viruses like Hepatitis B, including the synthesis of its genomic DNA and covalently closed circular DNA (cccDNA) . This mechanism is distinct from current nucleos(t)ide analogs and shows efficacy even against drug-resistant viral strains, positioning this class of compounds as a promising candidate for a new category of antiviral therapeutics . Beyond virology, the benzanilide scaffold is a privileged structure in drug discovery. N-(2-hydroxyphenyl)benzamide derivatives have been investigated as possible metabolites of antimicrobial benzoxazoles and have demonstrated significant in vitro antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus . The structural features of this compound, including the amide linkage and specific ring substitutions, are frequently explored to optimize binding affinities and improve biochemical properties . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

198879-79-7

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

2-fluoro-N-(4-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H10FNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17)

InChI Key

AKKFSDWDYOTCTP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiviral Activity: Substituent Effects

Table 1: Antiviral Activity of Fluorinated Benzamides
Compound Name Key Structural Features Biological Activity (IC50/EC50) Target/Mechanism Reference
2-Fluoro-N-(4-hydroxyphenyl)benzamide - 2-Fluorobenzoyl
- 4-Hydroxyphenylamide
Inhibits HBV DNA synthesis RRM2 inhibition
4-Cyclopropyl derivative* - Cyclopropyl at para position Enhanced HBV inhibition RRM2 inhibition
Compound 4d () - Fluorine + benzothiazole moiety 73.2% inhibition (PC3 cells) Antitumor/antiviral

*Derivative of this compound.

  • Key Findings: The addition of a cyclopropyl group to the parent compound improves antiviral efficacy by enhancing RRM2 binding affinity .

Cytotoxicity and Selectivity

Table 2: Cytotoxicity Profiles
Compound Name Cancer Cell Line Activity (IC50) Normal Cell Toxicity (MCF-10A) Selectivity Index Reference
This compound Not reported Not reported
Compound 17 () <1 µM (various cancer lines) 4.1-fold less toxic than SAHA High
  • Key Findings: Compound 17, a hydroxyamino-modified derivative, demonstrates high selectivity for cancer cells over normal cells, attributed to its ability to inhibit histone deacetylases (HDACs) and poly-ADP-ribose polymerases (PARPs) simultaneously .

Kinase Inhibition and Selectivity

  • Kinase Inhibitors () :
    • Derivatives like CCG258205 (14an) and CCG258206 (14ap) exhibit >95% purity and sub-micromolar potency against G protein-coupled receptor kinases (GRKs). Their selectivity is driven by pyridinyl-ethyl substituents, which optimize hydrophobic interactions.
    • Compared to these, this compound lacks a pyridinyl group, suggesting divergent target profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.